molecular formula C18H27N3O6 B1684654 Tyroserleutide CAS No. 138168-48-6

Tyroserleutide

Cat. No.: B1684654
CAS No.: 138168-48-6
M. Wt: 381.4 g/mol
InChI Key: MQGGXGKQSVEQHR-KKUMJFAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tyroserleutide can be synthesized through standard peptide synthesis techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of L-tyrosine, followed by coupling with L-serine and L-leucine using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is then deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide is assembled on a solid resin support. This method allows for efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions: Tyroserleutide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tyroserleutide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Arginylglycylaspartic acid (RGD): A tripeptide known for its role in cell adhesion and signaling.

    Tyrosylglycylphenylalanine (YGF): Another tripeptide with potential antitumor effects.

Uniqueness of Tyroserleutide: this compound is unique due to its specific composition of L-tyrosine, L-serine, and L-leucine, which contributes to its potent antitumor effects and low immunogenicity. Unlike other peptides, it has shown significant efficacy in inhibiting the growth of hepatocellular carcinoma cells and enhancing the immune response .

Biological Activity

Tyroserleutide (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine, derived from pig spleen. It has garnered attention for its antitumor properties , particularly against hepatocellular carcinoma (HCC) and melanoma. The compound's low molecular weight and nonimmunogenic nature make it a promising candidate for cancer treatment, with various studies highlighting its biological activities.

Antitumor Effects

  • Inhibition of Tumor Cell Proliferation :
    • YSL exhibits significant inhibitory effects on the proliferation of tumor cells such as BEL-7402 (human hepatocellular carcinoma) and B16-F10 (mouse melanoma). A study demonstrated that YSL reduced BEL-7402 cell proliferation by 12.9% to 19.4% at concentrations ranging from 0.1 μg/ml to 100 μg/ml over 72 hours .
  • Activation of Macrophage Cytotoxicity :
    • YSL enhances the cytotoxic activity of peritoneal macrophages (PEMφ) against tumor cells. The activation leads to increased secretion of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α, as well as nitric oxide (NO), which are crucial for antitumor immunity .
  • Mechanisms of Action :
    • YSL has been shown to directly affect mitochondrial functions in tumor cells, leading to reduced mitochondrial membrane potential and subsequent cell death. The compound induces mitochondrial swelling and alters membrane permeability, which contributes to its cytotoxic effects .

In Vivo Studies

  • Metastasis Inhibition : In vivo experiments utilizing nude mice models indicated that YSL effectively inhibited the growth and metastasis of HCC cells (SK-HEP-1). The compound demonstrated a marked ability to reduce lung metastasis in these models .

In Vitro Studies

  • Cell Adhesion and Invasion : Research highlighted that YSL not only inhibits the proliferation but also the adhesion and invasion capabilities of HCC cells, indicating its multifaceted role in combating cancer progression .

Data Tables

Concentration of YSL (μg/ml) Inhibition Ratio (%)
0.112.9
115.8
1016.9
10019.4
Cytokine Secretion by PEMφ Control (pg/ml) YSL (100 μg/ml) (pg/ml)
IL-1βXY
TNF-αAB
NOCD

Safety Profile

This compound is noted for having a favorable safety profile with minimal side effects compared to traditional chemotherapeutics. This characteristic enhances its viability as a therapeutic agent in clinical settings .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGGXGKQSVEQHR-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138168-48-6
Record name Tyroserleutide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TYROSERLEUTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9TIM50J8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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